Valspodar - 121584-18-7

Valspodar

Catalog Number: EVT-288229
CAS Number: 121584-18-7
Molecular Formula: C63H111N11O12
Molecular Weight: 1214.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Valspodar ((39-oxo-4-butenyl-4-methylthreonine)-(Val)-cyclosporin), also known as PSC 833, is a synthetic derivative of Cyclosporin D. [, , ] It belongs to the class of cyclosporine drugs, but unlike Cyclosporin A, it lacks immunosuppressive properties. [, , ] Valspodar is primarily recognized in scientific research for its role as a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the MDR1 (ABCB1) gene. [, , , , , , , , , , , , ] This inhibitory action makes Valspodar a valuable tool for studying multidrug resistance (MDR) in cancer cells, a phenomenon where cells develop cross-resistance to various structurally unrelated chemotherapeutic agents. [, , , , , , , , , , ]

Future Directions
  • Investigating Non-P-gp Targets: While primarily known as a P-gp inhibitor, some studies suggest Valspodar's impact on other cellular processes. [, ] Future research should focus on identifying and characterizing these additional targets to fully understand its cellular effects.

  • Developing Novel Drug Delivery Systems: Valspodar's clinical application has been limited by its pharmacokinetic properties and potential for drug interactions. [, , , , ] Exploring novel drug delivery systems, such as nanoparticles or targeted delivery approaches, could improve its bioavailability, reduce toxicity, and enhance its therapeutic potential.

  • Exploring Combination Therapies: Combining Valspodar with other P-gp inhibitors or different classes of anticancer drugs could potentially enhance its efficacy in overcoming MDR. [, ] Further research is needed to identify optimal drug combinations and treatment schedules for specific cancer types.

  • Investigating its Role in Other Diseases: Given its impact on hyaluronan export and parasite proliferation, exploring Valspodar's potential in other disease models, such as osteoarthritis or parasitic infections, might reveal novel therapeutic applications. [, ]

Source and Classification

Valspodar is classified under investigational drugs and has been studied in clinical trials for various cancers, including leukemia, lymphoma, sarcoma, and breast cancer. Its DrugBank accession number is DB11869, highlighting its relevance in pharmaceutical research and development .

Synthesis Analysis

The synthesis of Valspodar involves several steps that typically utilize combinatorial chemistry techniques. One common method includes the formation of peptide bonds between specific amino acids and thiazole derivatives. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with (S)-valine-based bis-thiazole derivatives.
  2. Peptide Coupling: The carboxyl and amino termini of these derivatives are coupled using reagents such as HCTU (1-Hydroxy-7-azabenzotriazole) and HOBt (1-Hydroxybenzotriazole) in dimethylacetamide or dimethylformamide as solvents.
  3. Purification: Following synthesis, the compounds are purified using flash chromatography to isolate the desired product .
Molecular Structure Analysis

Valspodar's molecular formula is C63H111N11O12C_{63}H_{111}N_{11}O_{12}, with an average molecular weight of approximately 1214.646 g/mol. Its structure features multiple hydrophobic regions that enhance its ability to interact with lipid membranes, facilitating its role as a P-glycoprotein inhibitor.

Structural Characteristics

  • IUPAC Name: The systematic name reflects its complex structure, which includes multiple amino acid residues and cyclic components.
  • 3D Conformation: Valspodar exhibits a three-dimensional conformation that allows for effective binding to the P-glycoprotein transport site, thereby inhibiting its function .
Chemical Reactions Analysis

Valspodar participates in various chemical reactions primarily related to its interaction with P-glycoprotein. These include:

  1. Inhibition Mechanism: Valspodar binds non-competitively to P-glycoprotein, preventing the transport of substrates without being translocated itself.
  2. Substrate Specificity: It shows broad substrate specificity by interacting with various organic anions and other compounds that are normally transported by P-glycoprotein .

The efficiency of these reactions can be quantified using assays that measure the accumulation of chemotherapeutic agents in cells pre-treated with Valspodar.

Mechanism of Action

Valspodar's mechanism of action centers on its ability to inhibit P-glycoprotein-mediated drug efflux. By binding to this transporter, Valspodar effectively increases the intracellular concentration of chemotherapeutic drugs, enhancing their cytotoxic effects against cancer cells.

Key Mechanistic Insights

  • Non-Competitive Inhibition: Valspodar does not compete with substrates for binding but rather alters the conformation of P-glycoprotein, reducing its transport activity.
  • Enhancement of Chemotherapy: Clinical studies have demonstrated that co-administration of Valspodar with chemotherapeutic agents can reverse drug resistance in various cancer types .
Physical and Chemical Properties Analysis

Valspodar possesses several notable physical and chemical properties:

  • Solubility: It is formulated in Cremophor EL, which enhances its solubility and bioavailability.
  • Stability: The compound is relatively stable under physiological conditions but may undergo degradation under extreme pH levels or prolonged exposure to light.
  • Bioavailability: In animal studies, Valspodar has shown an oral bioavailability of approximately 42% in rats, indicating significant potential for use in clinical settings .
Applications

Valspodar has been extensively researched for its applications in oncology:

  • Chemoresistance Reversal: It is primarily studied for reversing multidrug resistance in cancer therapies.
  • Combination Therapy: Valspodar is often used in combination with other anticancer agents to enhance therapeutic efficacy.
  • Research Tool: Beyond clinical applications, it serves as a valuable research tool for studying drug transport mechanisms and P-glycoprotein interactions .

Properties

CAS Number

121584-18-7

Product Name

Valspodar

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enoyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H111N11O12

Molecular Weight

1214.6 g/mol

InChI

InChI=1S/C63H111N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-52H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1

InChI Key

YJDYDFNKCBANTM-QCWCSKBGSA-N

SMILES

CC=CCC(C)C(=O)C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

3'-keto-Bmt(1)-Val(2)-cyclosporin A
PSC 833
PSC-833
PSC833
SDZ PSC 833
SDZ-PSC-833
valspoda

Canonical SMILES

CC=CCC(C)C(=O)C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C

Isomeric SMILES

C/C=C/C[C@@H](C)C(=O)[C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.